Methyl 4-chloro-1-methyl-1H-imidazole-5-carboxylate
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Overview
Description
Methyl 4-chloro-1-methyl-1H-imidazole-5-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a methyl group at position 1, a chlorine atom at position 4, and a carboxylate ester group at position 5. It is a versatile compound with applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-1-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of amido-nitriles. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles.
Industrial Production Methods: In industrial settings, the production of this compound often involves the esterification of 1H-imidazole-4-carboxylic acid with methanol in the presence of sulfuric acid as a catalyst. The reaction is typically carried out at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-1-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or primary amines under basic conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: 4-chloro-1-methyl-1H-imidazole-5-methanol.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
Methyl 4-chloro-1-methyl-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting enzyme inhibition.
Industry: The compound is utilized in the production of agrochemicals and as a catalyst in various organic reactions
Mechanism of Action
The mechanism of action of Methyl 4-chloro-1-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Methyl 4-chloro-1-methyl-1H-imidazole-5-carboxylate can be compared with other imidazole derivatives, such as:
Methyl 1-methylimidazole-5-carboxylate: Lacks the chlorine atom at position 4, resulting in different reactivity and biological activity.
5-chloro-1-methyl-4-nitroimidazole: Contains a nitro group instead of a carboxylate ester, leading to distinct chemical properties and applications.
Properties
Molecular Formula |
C6H7ClN2O2 |
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Molecular Weight |
174.58 g/mol |
IUPAC Name |
methyl 5-chloro-3-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C6H7ClN2O2/c1-9-3-8-5(7)4(9)6(10)11-2/h3H,1-2H3 |
InChI Key |
AYOKWZVUNXLHJR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1C(=O)OC)Cl |
Origin of Product |
United States |
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